2,5-Dinitrofluorobenzene
CAS No.:
Cat. No.: VC14070262
Molecular Formula: C6H3FN2O4
Molecular Weight: 186.10 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H3FN2O4 |
|---|---|
| Molecular Weight | 186.10 g/mol |
| IUPAC Name | 2-fluoro-1,4-dinitrobenzene |
| Standard InChI | InChI=1S/C6H3FN2O4/c7-5-3-4(8(10)11)1-2-6(5)9(12)13/h1-3H |
| Standard InChI Key | CHZJIRIVXKVUCJ-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(C=C1[N+](=O)[O-])F)[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
2,5-Dinitrofluorobenzene belongs to the family of nitroaromatic compounds, characterized by electron-withdrawing nitro (-NO₂) and fluorine (-F) groups. The fluorine atom occupies the 2-position, while nitro groups are at the 1 and 4 positions (relative numbering), creating a meta-substitution pattern. This arrangement significantly influences the compound’s electronic structure and reactivity.
Table 1: Molecular Properties of 2,5-Dinitrofluorobenzene
| Property | Value |
|---|---|
| Molecular Formula | C₆H₃FN₂O₄ |
| Molecular Weight | 186.10 g/mol |
| IUPAC Name | 2-Fluoro-1,4-dinitrobenzene |
| SMILES | C1=CC(=C(C=C1N+[O-])F)N+[O-] |
| InChI Key | CHZJIRIVXKVUCJ-UHFFFAOYSA-N |
| PubChem CID | 12066767 |
The electron-withdrawing nature of the nitro and fluorine groups reduces electron density on the benzene ring, making the compound susceptible to nucleophilic aromatic substitution (NAS) reactions at specific positions .
Synthesis and Manufacturing
Synthetic Routes
While direct synthesis protocols for 2,5-dinitrofluorobenzene are sparsely documented, methods analogous to those for 2,4-dinitrofluorobenzene provide a foundational framework. A plausible route involves:
Table 2: Comparison of Synthesis Conditions for Dinitrofluorobenzene Isomers
Microreactor systems, as described for the 2,4-isomer, could enhance yield and safety by optimizing residence time and temperature .
Physicochemical Properties
Thermal and Solubility Data
While explicit data for 2,5-dinitrofluorobenzene are unavailable, extrapolations from its 2,4-isomer and related nitroaromatics suggest:
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Melting Point: ~30–40°C (lower than 2,4-isomer due to reduced symmetry).
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Solubility: Moderately soluble in polar aprotic solvents (e.g., acetonitrile, DMSO) but poorly soluble in water.
Nuclear Magnetic Resonance (NMR)
A full multinuclear NMR analysis of 2,4-dinitrofluorobenzene provides insights into potential spectral patterns for the 2,5-isomer:
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¹H NMR: Aromatic protons adjacent to nitro groups exhibit deshielding (δ ~8.5–9.0 ppm).
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¹³C NMR: Carbons bonded to nitro groups resonate at δ ~145–155 ppm.
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¹⁹F NMR: Fluorine chemical shifts typically appear at δ ~-110 to -120 ppm .
UV-Vis Spectroscopy
The UV spectrum of 2,4-dinitrofluorobenzene shows strong absorption at λ_max ≈ 260 nm , attributed to π→π* transitions. The 2,5-isomer likely exhibits similar behavior with minor shifts due to altered conjugation.
Reactivity and Applications
Chemical Reactivity
The fluorine atom’s high electronegativity and the nitro groups’ electron-withdrawing effects direct reactivity toward:
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Nucleophilic Aromatic Substitution (NAS): Replacement of fluorine with amines, thiols, or alkoxides.
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Electrophilic Substitution: Limited due to deactivated ring; possible under strong conditions (e.g., sulfonation).
Industrial and Research Applications
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Proteomics: Analogous to 2,4-dinitrofluorobenzene (Sanger reagent), it could label N-terminal amino acids.
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Energetic Materials: Nitro groups contribute to explosive properties, though stability concerns may limit use.
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Agrochemicals: Potential intermediate in herbicide/pesticide synthesis.
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